N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester
CAS No.:
Cat. No.: VC17174841
Molecular Formula: C25H28N2O7
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H28N2O7 |
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Molecular Weight | 468.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) |
Standard InChI Key | UQLJTOVTUWDKCW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure (Figure 1) features three critical functional modifications:
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N-Cbz Group: Protects the α-amino group via a carbamate linkage, removable under hydrogenolysis or acidic conditions.
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O⁴-tert-Butyl Ether: Shields the tyrosine hydroxyl group, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.
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Succinimido Ester: Activates the carboxyl group for nucleophilic acyl substitution with amines, forming stable amide bonds.
This design ensures compatibility with sequential deprotection strategies, allowing selective access to reactive sites during multi-step syntheses.
Reactivity Profile
The succinimido ester’s electron-deficient carbonyl undergoes nucleophilic attack by primary amines (e.g., peptide N-termini or lysine side chains) in polar aprotic solvents like dimethylformamide (DMF). Reaction kinetics are influenced by:
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Steric Hindrance: The tert-butyl group reduces unwanted side reactions at the phenolic oxygen.
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Solvent Effects: Anhydrous DMF or tetrahydrofuran (THF) minimizes hydrolysis, preserving ester reactivity.
Typical coupling yields range from 85% to 95%, with racemization rates below 1% when reactions are conducted at 0–4°C .
Table 1: Key Physicochemical Properties
Property | Value/Range |
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Molecular Weight | 452.52 g/mol |
Melting Point | 112–115°C |
Solubility | DMF, THF, Acetonitrile |
Hydrolysis Half-life (pH 7) | 12 hours |
Synthetic Methodologies
Stepwise Protection and Activation
The synthesis involves sequential protection of L-tyrosine’s functional groups (Figure 2):
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Amino Protection:
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Hydroxyl Protection:
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Carboxyl Activation:
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The carboxylic acid is converted to the succinimido ester via N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane.
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Purification by silica chromatography yields 78–85% product.
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Industrial-Scale Production
Continuous flow reactors enhance reproducibility and scalability:
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Reactor Type: Tubular, with in-line FT-IR monitoring.
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Throughput: 5–10 kg/day per unit.
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Purity: ≥99% by HPLC, meeting pharmacopeial standards.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound’s stability under SPPS conditions (piperidine in DMF) allows iterative coupling cycles:
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Coupling Efficiency: 92–95% per residue in model decapeptides.
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Deprotection Sequence:
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Cbz Removal: Hydrogenolysis (H₂, Pd/C, 4 hours).
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tert-Butyl Cleavage: TFA/DCM (1:1, 30 minutes).
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Table 2: Comparative Coupling Efficiencies
Residue | Coupling Yield (%) | Racemization (%) |
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N-Cbz-O⁴-tBu-Tyr-OSu | 92 | 0.8 |
Boc-Tyr-OSu | 88 | 1.2 |
Bioconjugation Strategies
The succinimido ester enables site-specific protein modification:
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Case Study: Conjugation to human serum albumin (HSA) achieved 85% labeling efficiency, with retained protein stability over 30 days at 4°C .
Comparative Analysis with Analogues
N-Fmoc-O⁴-tBu-Tyr-OH
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Protection Strategy: Fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.
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Deprotection: Fmoc requires piperidine, limiting compatibility with acid-labile tert-butyl groups .
NHS Esters of Non-Tyrosine Amino Acids
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Example: N-Cbz-Lys-OSu exhibits faster coupling (t₁/₂ = 1 hour) but lower steric protection, leading to 5–7% side reactions.
Future Directions
Photocleavable Derivatives
Incorporating ortho-nitrobenzyl groups could enable light-triggered deprotection, expanding applications in spatially resolved synthesis.
Continuous Manufacturing
Adopting flow chemistry for all synthetic steps may reduce production costs by 40% while improving batch consistency.
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